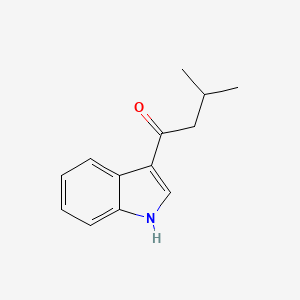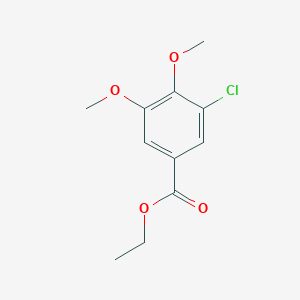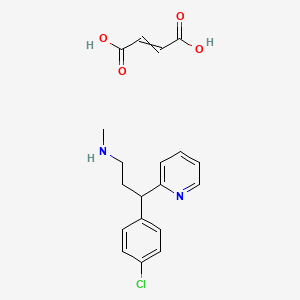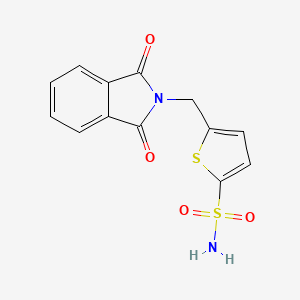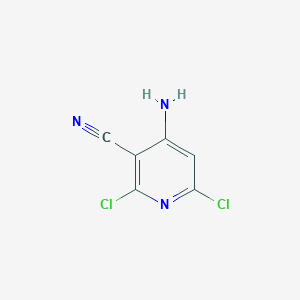
N-(2,2,2-trifluoroethyl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C5H9F3N2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
N-(2,2,2-trifluoroethyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the trifluoroethyl group is replaced by other functional groups. Common reagents used in these reactions include nickel chloride hexahydrate and sodium borohydride in methanol.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-trifluoroethyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of surface-active agents, preservatives, and dye intermediates[][1].
Wirkmechanismus
The mechanism of action of N-(2,2,2-trifluoroethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-(2,2,2-Trifluorethyl)azetidin-3-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(2,2,2-Trifluorethyl)azetidin: Ähnlich in der Struktur, aber es fehlt die Amingruppe.
2,2,2-Trifluorethylamin: Enthält die Trifluorethylgruppe, aber nicht den Azetidinring.
Azetidin-3-amin: Es fehlt die Trifluorethylgruppe, aber es hat den Azetidinring. Die Einzigartigkeit von N-(2,2,2-Trifluorethyl)azetidin-3-amin liegt in seiner Kombination aus der Trifluorethylgruppe und dem Azetidinring, die ihm besondere chemische und physikalische Eigenschaften verleiht[][1].
Eigenschaften
Molekularformel |
C5H9F3N2 |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
N-(2,2,2-trifluoroethyl)azetidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)3-10-4-1-9-2-4/h4,9-10H,1-3H2 |
InChI-Schlüssel |
NVJSYVSZCGAPCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)

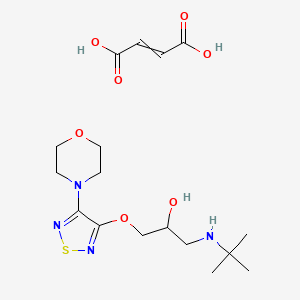
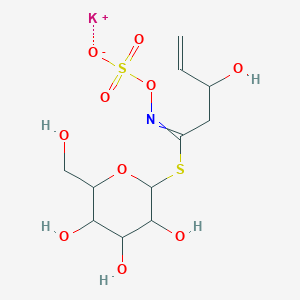
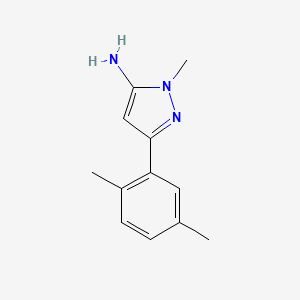

![1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B12438593.png)

![16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)
